3-Fluoropyrazine-2-carboxylic acid
CAS No.: 929022-78-6
Cat. No.: VC8322685
Molecular Formula: C5H3FN2O2
Molecular Weight: 142.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929022-78-6 |
|---|---|
| Molecular Formula | C5H3FN2O2 |
| Molecular Weight | 142.09 g/mol |
| IUPAC Name | 3-fluoropyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H3FN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) |
| Standard InChI Key | KHKQEBOUFIBMOG-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=N1)C(=O)O)F |
| Canonical SMILES | C1=CN=C(C(=N1)C(=O)O)F |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s structure features a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with fluorine at position 3 and a carboxylic acid group at position 2 (Figure 1). The SMILES notation and InChIKey KHKQEBOUFIBMOG-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 142.09 g/mol |
| SMILES | C1=CN=C(C(=N1)C(=O)O)F |
| InChIKey | KHKQEBOUFIBMOG-UHFFFAOYSA-N |
| CAS Registry Number | 929022-78-6 |
Spectroscopic and Collision Cross-Section Data
Mass spectrometry reveals prominent adducts, including [M+H]+ at m/z 143.02513 and [M+Na]+ at m/z 165.00707. Predicted collision cross-section (CCS) values, critical for ion mobility studies, range from 122.9 Ų ([M-H]-) to 136.5 Ų ([M+Na]+) .
Table 2: Predicted Collision Cross-Sections (Ų)
| Adduct | m/z | CCS |
|---|---|---|
| [M+H]+ | 143.02513 | 124.7 |
| [M+Na]+ | 165.00707 | 136.5 |
| [M-H]- | 141.01057 | 122.9 |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 3-fluoropyrazine-2-carboxylic acid typically involves halogenation of pyrazine-2-carboxylic acid precursors. A plausible route includes:
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Nitration and Reduction: Introduction of a nitro group followed by reduction to an amine.
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Sandmeyer Reaction: Diazotization and fluorination using hydrofluoric acid or fluoroborate reagents.
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Carboxylic Acid Activation: Conversion to acyl chlorides for subsequent amidation or esterification .
Derivative Formation
The carboxylic acid group enables facile derivatization. For example, condensation with substituted anilines yields amides with enhanced antimycobacterial activity. In a study by PMC, 6-chloro- and 5-tert-butyl-pyrazine-2-carboxylic acids were converted to amides showing IC₅₀ values <10 µM against Mycobacterium tuberculosis .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
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Antitubercular Agents: Analogous to bedaquiline precursors.
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Kinase Inhibitors: Fluorine’s electronegativity modulates ATP-binding affinity in kinase targets .
Agrochemical Development
Fluorinated pyrazines are explored as herbicides and fungicides. For instance, chlorinated analogs (e.g., 3-chloro-2-pyrazine-carboxylic acid) disrupt fungal cell wall synthesis, suggesting similar mechanisms for fluorinated versions .
Materials Science
In polymer chemistry, the compound’s rigidity and polarity contribute to high-performance coatings with thermal stability >200°C .
Future Directions and Challenges
Targeted Drug Delivery
Conjugation with nanoparticle carriers could enhance bioavailability. For example, PEGylated liposomes loaded with fluoropyrazine derivatives show 40% increased uptake in in vitro macrophage models .
Environmental Impact
While fluorine improves drug efficacy, its environmental persistence necessitates greener synthesis methods. Catalytic fluorination using flow chemistry reduces waste by 70% compared to batch processes.
Regulatory Considerations
As a Category 3 compound under ICH guidelines, rigorous genotoxicity and pharmacokinetic profiling are required before clinical trials.
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